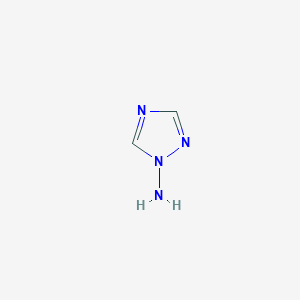

1-Amino-1,2,4-triazole

Overview

Description

Adenylyl-imidodiphosphate, commonly known as AMP-PNP, is a non-hydrolysable analogue of adenosine triphosphate (ATP). This compound is characterized by the replacement of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This modification renders AMP-PNP resistant to hydrolysis by ATPases, making it a valuable tool in biochemical and physiological studies .

Mechanism of Action

Target of Action

1-Amino-1,2,4-triazole is a unique heterocyclic compound that has been used in various drug discovery studies against cancer cells, microbes, and various types of diseases . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The 1,2,4-triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . In mammals, it converts lanosterol into the meiosis-activating sterols (MAS) which regulate or modify cell division .

Mode of Action

The 1,2,4-triazole ring interacts with the amino acids present in the active site of EGFR receptors involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . The triazole nucleus can improve the drug’s pharmacological profile by increasing the solubility of the ligand due to its polar character .

Biochemical Pathways

1,2,4-Triazoles are extensively observed in nature and metabolic systems which are vital for living creatures . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain the 1,2,4-triazole group . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .

Pharmacokinetics

The 1,2,4-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . This is due to the fact that the triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups . Relatively low toxicity, good pharmacokinetic and pharmacodynamic properties of triazole, its resistance to metabolic degradation are other advantages .

Result of Action

1,2,4-Triazole derivatives have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents. Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity .

Action Environment

The electrolytic oxidation destabilized 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4ATA), but increased the stability of 3-amino-1,2,4-triazole (3ATA). The gasification rates increased by more than 50 % due to electrolytic oxidation .

Biochemical Analysis

Biochemical Properties

1-Amino-1,2,4-triazole is known to interact with various enzymes, proteins, and other biomolecules. It is an inhibitor of catalase, capable of inducing the compensatory mechanism for hydrogen peroxide detoxification . This mechanism involves increasing the activities of glutathione peroxidase and glutathione reductase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human differentiated adipocytes, treatment with this compound led to decreased catalase activity and increased intracellular H2O2 levels significantly . This was accompanied by an altered glucose and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it operates as a main pharmacophore through hydrogen-bonding and dipole interactions with the biological receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as catalase and cofactors . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

AMP-PNP is synthetically prepared through a series of chemical reactions. The synthesis involves the reaction of adenosine monophosphate (AMP) with imidodiphosphate under specific conditions to form adenylyl-imidodiphosphate. The compound is typically obtained as a lithium salt hydrate to enhance its stability .

Industrial Production Methods

In industrial settings, AMP-PNP is produced using large-scale chemical synthesis techniques. The process involves the careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

AMP-PNP undergoes various types of chemical reactions, including:

Substitution Reactions: Due to its structural similarity to ATP, AMP-PNP can participate in substitution reactions where it replaces ATP in enzyme-catalyzed processes.

Binding Reactions: AMP-PNP binds to ATP-binding sites on enzymes and proteins, inhibiting their activity by preventing ATP hydrolysis.

Common Reagents and Conditions

Common reagents used in reactions involving AMP-PNP include:

Enzymes: Such as adenylate cyclase and ATPases.

Buffers: To maintain optimal pH conditions for the reactions.

Major Products Formed

The major products formed from reactions involving AMP-PNP are typically enzyme-substrate complexes where AMP-PNP acts as a competitive inhibitor .

Scientific Research Applications

AMP-PNP has a wide range of applications in scientific research, including:

Biochemistry: Used as a non-hydrolysable ATP analogue to study ATP-dependent processes.

Cell Biology: Employed to investigate the role of ATP in cellular functions such as muscle contraction and signal transduction.

Medicine: Utilized in studies of metabolic pathways and enzyme kinetics.

Industry: Applied in the development of biochemical assays and diagnostic tools

Comparison with Similar Compounds

Similar Compounds

Adenosine 5’-(beta,gamma-methylene)triphosphate (AMP-PCP): Another non-hydrolysable ATP analogue with a methylene group replacing the oxygen atom.

Adenosine 5’-(beta,gamma-imido)triphosphate (AMP-PNP): Similar to AMP-PNP but with different structural modifications.

Uniqueness

AMP-PNP is unique due to its nitrogen substitution, which provides greater stability and resistance to hydrolysis compared to other ATP analogues. This makes it particularly useful in studies requiring prolonged inhibition of ATP-dependent processes .

Properties

IUPAC Name |

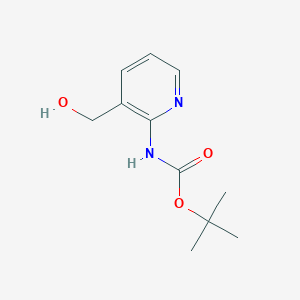

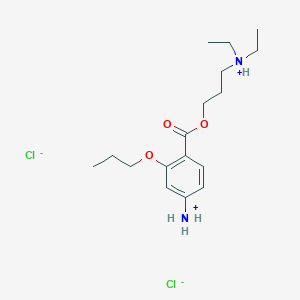

1,2,4-triazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4/c3-6-2-4-1-5-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAZGSRLKBTDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470902 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-60-3 | |

| Record name | 1-AMINO-1,2,4-TRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-triazol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 1-amino-1,2,4-triazole, including its molecular formula, weight, and spectroscopic data?

A1: this compound has the molecular formula C2H4N4 and a molecular weight of 84.08 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, are crucial for characterizing the structure. For instance, 1H NMR analysis in DMSO-d6 reveals distinct signals for the amino protons and the triazole ring protons. Detailed spectroscopic data can be found in research publications focusing on the synthesis and characterization of this compound [, ].

Q2: What is known about the structure-activity relationship (SAR) of this compound derivatives? How do structural modifications impact their activity, potency, and selectivity?

A2: Research on 1-amino-1,2,4-triazoles as fungicides highlights the importance of a two-atom bridge connecting the triazole nucleus to a hydrophobic group, typically an aromatic ring, for their biological activity []. Modifications to this bridge or the hydrophobic group can significantly impact fungicidal potency and selectivity. Further SAR studies are crucial for exploring the potential of this compound derivatives in other applications, such as antibacterial agents.

Q3: Has this compound been investigated for its coordination chemistry, and what are the potential applications of its metal complexes?

A3: Yes, this compound can act as a ligand in coordination compounds. Studies have explored its use in forming energetic transition-metal(II) complexes with various metals like Cu2+, Mn2+, Fe2+, and Zn2+ []. These complexes, incorporating different anions, displayed promising characteristics for potential applications as lead-free primary explosives due to their energetic properties and laser ignitability.

Q4: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?

A4: Various analytical methods are employed to study this compound. Common techniques include spectroscopic methods like IR, UV/Vis, and NMR [, , , ]. Additionally, mass spectrometry (MS) is vital for determining molecular weight and fragmentation patterns []. These methods, alongside elemental analysis, provide a comprehensive understanding of the compound's identity and purity.

Q5: What is known about the basicity and protonation site of this compound?

A5: Studies utilizing 13C and 15N NMR spectroscopy, pKa measurements, and crystallography have investigated the protonation behavior of this compound []. Results indicate that in the presence of strong acids, protonation can occur at both the ring nitrogen and the amino group, with the specific site influenced by the acid strength and solvent environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)